molecular formula C14H19N3O2S B3007030 N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443328-84-5

N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B3007030
CAS No.: 443328-84-5
M. Wt: 293.39
InChI Key: RRVFEWQLOAEREZ-UHFFFAOYSA-N
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Description

N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide: is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with appropriate electrophilic reagents. One common method includes the reaction of 3,4-dihydropyrimidine-2-thione with α-bromo ketones under basic conditions to form the thiazolo[3,2-a]pyrimidine ring system

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications .

Medicine

In medicine, derivatives of this compound are being investigated for their pharmacological properties. They may serve as lead compounds in the development of new drugs for treating various diseases, including infections and cancers.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.

    Pyrimidine derivatives: These compounds have a similar pyrimidine ring but lack the thiazole moiety, resulting in different chemical and biological properties.

Uniqueness

N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cycloheptyl group and the thiazolo[3,2-a]pyrimidine core makes it a versatile compound for various applications.

Biological Activity

N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its anticancer, antibacterial, and neuroprotective properties, supported by data tables and research findings.

  • IUPAC Name : this compound
  • CAS Number : 443328-84-5
  • Molecular Formula : C14H19N3O2S
  • Molecular Weight : 293.39 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HL-60 (Leukemia)158.5 ± 12.5
MCF-7 (Breast)TBDOngoing studies
A549 (Lung)TBDOngoing studies

Antibacterial Activity

The compound exhibits notable antibacterial activity against common pathogens. In vitro studies show effective inhibition of bacterial growth.

Table 2: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coliTBDOngoing studies
Staphylococcus aureusTBDOngoing studies

Neuroprotective Effects

This compound has also been evaluated for its neuroprotective effects. Preliminary findings suggest it may inhibit acetylcholinesterase (AChE) activity, which is crucial for managing neurodegenerative diseases.

Table 3: Neuroprotective Activity Data

Assay TypeIC50 (µM)Reference
AChE InhibitionTBDOngoing studies

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various signaling pathways leading to its observed therapeutic effects.

Case Studies

  • Antitumor Efficacy : A study reported that the compound demonstrated enhanced cytotoxicity against leukemia cells compared to standard chemotherapeutics. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Antibacterial Studies : Another investigation highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting potential for development as a novel antibacterial agent.

Properties

IUPAC Name

N-cycloheptyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c18-12(16-10-5-3-1-2-4-6-10)11-9-15-14-17(13(11)19)7-8-20-14/h9-10H,1-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVFEWQLOAEREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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